3,5-Bis(4-formylphenyl)pyridine

Descripción general

Descripción

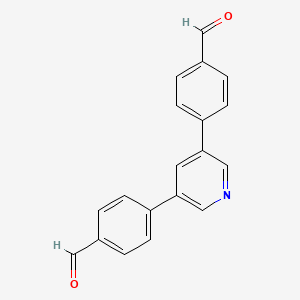

3,5-Bis(4-formylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two formyl groups attached to the phenyl rings at the 3 and 5 positions of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-formylphenyl)pyridine typically involves the reaction of 3,5-dibromopyridine with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Bis(4-formylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: 3,5-Bis(4-carboxyphenyl)pyridine.

Reduction: 3,5-Bis(4-hydroxymethylphenyl)pyridine.

Substitution: 3,5-Bis(4-nitrophenyl)pyridine or 3,5-Bis(4-bromophenyl)pyridine.

Aplicaciones Científicas De Investigación

3,5-Bis(4-formylphenyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules or ions.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties, such as high surface area and porosity, for applications in catalysis, gas storage, and separation technologies

Mecanismo De Acción

The mechanism of action of 3,5-Bis(4-formylphenyl)pyridine largely depends on its specific application. In the context of its use as a fluorescent probe, the compound interacts with target molecules or ions through non-covalent interactions, such as hydrogen bonding or π-π stacking. These interactions lead to changes in the compound’s fluorescence properties, enabling the detection of the target.

In other applications, such as catalysis, the compound may act as a ligand, coordinating to metal centers and facilitating various catalytic processes. The formyl groups and the pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Bis(4-carboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of formyl groups.

3,5-Bis(4-hydroxymethylphenyl)pyridine: Similar structure but with hydroxymethyl groups instead of formyl groups.

3,5-Bis(4-nitrophenyl)pyridine: Similar structure but with nitro groups instead of formyl groups.

Uniqueness

3,5-Bis(4-formylphenyl)pyridine is unique due to the presence of formyl groups, which provide versatile reactivity for further chemical modifications. The formyl groups can be easily transformed into various functional groups, making this compound a valuable intermediate in organic synthesis. Additionally, the combination of the pyridine ring and the formyl-substituted phenyl rings imparts unique electronic and steric properties, enhancing its utility in diverse applications .

Actividad Biológica

3,5-Bis(4-formylphenyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring substituted with two formylphenyl groups, which enhances its reactivity and biological interaction potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This structure comprises:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Formyl groups : Two aldehyde (-CHO) substituents that can engage in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl groups can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Receptor Modulation : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds within the same chemical family have shown selective cytotoxicity against human tumor cell lines while sparing normal cells .

- Case Study : A derivative demonstrated an IC50 value of 32 nM against Hep3B cancer cells, indicating potent antitumor activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Anti-H. pylori Activity : Similar derivatives have exhibited comparable efficacy to standard treatments like metronidazole against Helicobacter pylori .

- Urease Inhibition : Some derivatives showed promising urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-(4-Formylphenyl)nicotinic acid | Nicotinic acid derivative | Enzyme inhibition |

| 6,8-Dichloro-3-formylchromone | Chromone derivative | Anti-H. pylori, urease inhibition |

| 6,8-Dibromo-3-formylchromone | Chromone derivative | Urease inhibition only |

Case Studies and Research Findings

- Study on Cytotoxicity : A study evaluated several derivatives for their cytotoxic effects on tumor cells. Notably, the presence of formyl groups was linked to enhanced activity against specific cancer types .

- Antimicrobial Efficacy : Another study focused on the anti-H. pylori activity of related compounds found that certain structural modifications could significantly enhance efficacy .

Propiedades

IUPAC Name |

4-[5-(4-formylphenyl)pyridin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-12-14-1-5-16(6-2-14)18-9-19(11-20-10-18)17-7-3-15(13-22)4-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNFQWBLQRNJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699018 | |

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-00-1 | |

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.